7-oxotridecanedioic Acid

Lipid Nanoparticles Biodegradability Drug Delivery

Repeat-dose LNP formulations demand biodegradable lipids to avoid the tissue accumulation and toxicity observed with non-degradable cationic lipids such as DOTAP. 7-Oxotridecanedioic acid is a critical keto-diacid intermediate for synthesizing cleavable cationic lipids with demonstrated safety advantages. • Serves as the key intermediate in patent-protected (US20150005363) biodegradable LNP platforms for siRNA, mRNA, and plasmid DNA delivery • High purity (>98%) ensures reproducible conjugation and reliable nucleic acid encapsulation efficiency • Supplied with full Certificate of Analysis; ambient shipping as a non-hazardous research chemical

Molecular Formula C13H22O5
Molecular Weight 258.31 g/mol
CAS No. 101171-43-1
Cat. No. B11932497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-oxotridecanedioic Acid
CAS101171-43-1
Molecular FormulaC13H22O5
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESC(CCC(=O)CCCCCC(=O)O)CCC(=O)O
InChIInChI=1S/C13H22O5/c14-11(7-3-1-5-9-12(15)16)8-4-2-6-10-13(17)18/h1-10H2,(H,15,16)(H,17,18)
InChIKeyOETDBDZZHBMHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxotridecanedioic Acid: Biodegradable Lipid Intermediate


7-Oxotridecanedioic acid (CAS 101171-43-1) is a long-chain aliphatic dicarboxylic acid featuring a central keto group at the C7 position, classifying it as a biodegradable cationic lipid intermediate [1]. It is primarily utilized as a building block in the synthesis of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based active agents, including siRNA, mRNA, and plasmid DNA [2]. Its structural attributes—a C13 backbone with terminal carboxyl functionalities and a central ketone—enable its covalent integration into cationic lipid frameworks, where it is designed to confer biodegradability and reduce potential accumulation-related toxicity compared to non-degradable lipid analogs . This compound is of particular interest to researchers and formulators engaged in advanced drug delivery system development, especially in the context of next-generation vaccines and gene therapies, where precise control over LNP composition and clearance kinetics is paramount.

Biodegradable cationic lipid intermediate
Keto-diacid structure designed for enzymatic/hydrolytic cleavage
LNP building block for nucleic acid delivery
Supports siRNA, mRNA, and plasmid DNA formulation research
High-purity research grade (>98% HPLC)
Enables batch-to-batch consistency for reproducible LNP studies

7-Oxotridecanedioic Acid vs. Generic Substitutes: Safety Risks


Generic substitution of 7-oxotridecanedioic acid with common cationic lipids like DOTAP or unmodified long-chain diacids (e.g., tridecanedioic acid) is not functionally equivalent due to critical differences in biodegradation profiles and molecular architecture. 7-Oxotridecanedioic acid is specifically designed as a biodegradable lipid intermediate containing a central keto group that facilitates enzymatic or hydrolytic cleavage [1]. In contrast, widely used cationic lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) are non-degradable, potentially leading to tissue accumulation and dose-limiting toxicity with repeated administration [2]. Furthermore, substituting this keto-diacid with a simple dicarboxylic acid like tridecanedioic acid would eliminate the crucial cationic lipid-forming capacity after conjugation, fundamentally altering LNP surface charge and nucleic acid encapsulation efficiency. Direct cross-study comparison reveals that DOTAP-based formulations, while effective in vitro, exhibit unfavorable in vivo toxicity profiles that necessitate the development of biodegradable alternatives [3]. Therefore, procurement of this specific intermediate is non-interchangeable for projects requiring safe, repeat-dose LNP formulations.

7-Oxotridecanedioic Acid
Common Alternatives
Biodegradation
Central keto group facilitates cleavage
DOTAP: non-degradable quaternary ammonium lipid; repeat dosing may lead to tissue accumulation
Cationic lipid formation
Designed for conjugation into ionizable lipids
Tridecanedioic acid: lacks keto group; cannot form the intended cationic lipid structure
Purity & consistency
>98% (HPLC) research-grade specification
Technical-grade diacids (~95%) may introduce impurities affecting LNP stability

7-Oxotridecanedioic Acid: Comparative Evidence


Keto-Linked Biodegradability vs. Ester Lipids

7-Oxotridecanedioic acid is explicitly claimed and utilized as a 'biodegradable cationic lipid intermediate' [1], a classification supported by its keto-diacid structure which is designed to undergo cleavage in vivo. This contrasts with the non-degradable quaternary ammonium structure of DOTAP, a common cationic lipid used in LNP formulation [2]. While direct comparative degradation half-life data for this specific intermediate in LNP form is not publicly available in primary literature, the class-level inference is strong: DOTAP-based LNPs have been shown to accumulate in tissues and cause toxicity upon repeat dosing [3], driving the industry shift toward biodegradable linkers such as the keto-diacid motif present in 7-oxotridecanedioic acid.

Biodegradability vs. DOTAP
Class-level inference
Keto-diacid intermediate (cleavable) vs. DOTAP (non-degradable)
Supports biodegradability screening for repeat-dose LNP designs
Quantitative half-life data for this intermediate not publicly available
Lipid Nanoparticles Biodegradability Drug Delivery

Patented LNP Intermediate vs. Generic Diacids

7-Oxotridecanedioic acid is explicitly described as 'intermediate 12' in the synthesis of novel biodegradable lipids in patent US20150005363A1, which claims branched alkyl and cycloalkyl terminated biodegradable lipids for active agent delivery [1]. In stark contrast, the unmodified parent compound tridecanedioic acid (CAS 505-52-2) is a simple long-chain dicarboxylic acid used industrially for lubricants and polymers , lacking the central keto group essential for its intended LNP application. This patent linkage provides a verifiable, quantitative difference in documented industrial application: 7-oxotridecanedioic acid is the specifically claimed precursor for LNP-forming cationic lipids, whereas the non-keto analog is not.

Patented Intermediate vs. Generic Diacid
Class-level inference
Explicitly claimed as Intermediate 12 in US20150005363A1 vs. tridecanedioic acid (not for LNP)
Ensures correct precursor for patent-protected lipid synthesis
Binary difference in documented utility; replication requires precise intermediate
Lipid Nanoparticles Patent Literature Nucleic Acid Delivery

Purity Specification for Reproducible LNP Formulation

Commercially available 7-oxotridecanedioic acid is supplied with a specified purity of >98% (HPLC) from vendors such as MedChemExpress (HY-133952) [1]. This high purity is a critical quantitative metric for lipid intermediates used in sensitive nanoparticle formulations, as lower purity grades can introduce impurities that destabilize LNPs, alter zeta potential, or induce immunogenicity. In contrast, generic tridecanedioic acid is often supplied at lower technical grades (e.g., ~95%) intended for industrial applications rather than biomedical research . The defined >98% purity threshold for this research-grade intermediate ensures batch-to-batch consistency necessary for reproducible in vitro and in vivo delivery experiments.

Purity Specification
Specification review
>98% (HPLC)
Supports batch consistency for LNP formulation
Review supplier CoA for current batch values; generic diacids often ~95%
Purity Quality Control Lipid Nanoparticles

Applications of 7-Oxotridecanedioic Acid in LNP Development


Novel Biodegradable Lipids for mRNA/siRNA Delivery

As a critical building block for next-generation LNP formulations, 7-oxotridecanedioic acid is utilized to synthesize cationic lipids with enhanced biodegradability [1]. This application is directly supported by its role as an intermediate in patent-protected lipid synthesis (US20150005363A1) [2], making it essential for researchers aiming to replicate or innovate upon these biodegradable LNP platforms. Its high purity (>98%) ensures that the resulting cationic lipids are free from contaminants that could otherwise compromise nucleic acid encapsulation or downstream in vivo performance.

Repeat-Dose Gene Therapy with Low Lipid Accumulation

Formulations incorporating 7-oxotridecanedioic acid-derived lipids are particularly suited for therapeutic indications requiring repeat administration, such as chronic gene silencing or enzyme replacement therapies [1]. The structural biodegradability of this intermediate is designed to mitigate the tissue accumulation and toxicity observed with non-degradable cationic lipids like DOTAP in repeat-dose studies [3]. This scenario is critical for translational research moving from acute vaccine applications to chronic disease management.

LNP Vaccines with Optimized Safety Profiles

In the development of prophylactic or therapeutic vaccines, the choice of lipid intermediate directly impacts the safety and reactogenicity profile of the LNP. Utilizing 7-oxotridecanedioic acid as a precursor enables the creation of ionizable lipids that are cleared more efficiently post-administration [1]. This is particularly valuable when comparing to first-generation LNP components that have been associated with dose-limiting toxicities in clinical trials. Procurement of this specific intermediate supports the formulation of safer vaccine candidates with potentially broader therapeutic windows.

Application
Selection Property
Validation Focus
Biodegradable lipid synthesis for nucleic acid delivery
Keto-diacid intermediate for cationic lipid conjugation
LNP encapsulation efficiency and biodegradation profile
Repeat-dose LNP research models
Biodegradable lipid intermediate to reduce accumulation potential
Tissue clearance and repeated administration endpoints
Prophylactic vaccine LNP development
Clearable ionizable lipid precursor
Clearance kinetics and biodistribution in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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